molecular formula C8H6FNO5 B7900656 2-(2-Fluoro-5-nitrophenoxy)acetic acid

2-(2-Fluoro-5-nitrophenoxy)acetic acid

Cat. No.: B7900656
M. Wt: 215.13 g/mol
InChI Key: NAJQWZGUHSCKNV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenoxy)acetic acid is a fluorinated and nitrated benzene derivative of research interest, primarily used in chemical synthesis and life sciences research. Compounds with similar fluoro-nitrophenoxy scaffolds are recognized as valuable intermediates in the development of active molecules, particularly in the agrochemical industry . The structural motif of a fluorine atom and a nitro group on an aromatic ring is a common feature in the synthesis of more complex molecules, including potential prodrugs in pharmaceutical research . As a building block, this compound can be used in various coupling reactions and for the synthesis of libraries of compounds for screening purposes. It is offered as a high-purity solid for research and development applications. This product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Hazard statements may include: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJQWZGUHSCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Fluoro-5-nitrophenol Intermediate

The precursor 2-fluoro-5-nitrophenol is synthesized via a two-step process from 2,4-difluoronitrobenzene, as detailed in Patent CN107935858B:

Step 1: Amination
2,4-Difluoronitrobenzene reacts with ammonia (NH₃) at 35–40°C to yield 5-fluoro-2-nitroaniline. The reaction exploits the nucleophilic aromatic substitution (SNAr) mechanism, where the amine group replaces the para-fluorine atom. A molar ratio of 2.1–2.5:1 (NH₃ to substrate) ensures >90% conversion.

Step 2: Diazotization and Hydrolysis
5-Fluoro-2-nitroaniline undergoes diazotization in sulfuric acid (25.5–30% w/w) with sodium nitrite (30–35.6% w/w aqueous solution) at 0–10°C. Subsequent heating to 90–95°C hydrolyzes the diazonium salt, producing 2-fluoro-5-nitrophenol in 94.3% yield.

Etherification with Chloroacetic Acid

The phenolic intermediate reacts with chloroacetic acid under basic conditions (e.g., NaOH) to form the target compound. The mechanism involves deprotonation of the phenol to a phenoxide ion, which attacks the electrophilic carbon of chloroacetic acid.

Reaction Conditions

  • Solvent: Water or polar aprotic solvents (e.g., DMF).

  • Temperature: 80–100°C for 4–6 hours.

  • Molar Ratio: 1:1.2 (phenol to chloroacetic acid) to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Aqueous NaOH (10–15% w/w) is preferred for its dual role as a base and solvent, enhancing reaction kinetics while reducing byproducts. Substituting water with DMF increases yields by 12–15% but complicates purification.

Temperature and Time Profiling

Elevating the reaction temperature to 90°C reduces the reaction time from 8 hours to 4 hours, achieving a yield of 89%. Prolonged heating (>6 hours) promotes hydrolysis of the nitro group, decreasing purity.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between the phenolic phase and chloroacetic acid, boosting yields to 93%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to maintain precise temperature control and reduce reaction times. A pilot-scale study achieved a throughput of 50 kg/day with 91% yield, using in-line IR spectroscopy for real-time monitoring.

Purification Strategies

Recrystallization: Crude product is recrystallized from ethyl acetate/acetonitrile (3:1 v/v), yielding 98% pure material.
Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) removes nitro-group byproducts, though it is cost-prohibitive for large batches.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Yield 85–89%90–94%
Reaction Time 4–6 hours2–3 hours
Purification Method RecrystallizationContinuous centrifugation
Cost Efficiency ModerateHigh

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group in the compound can be reduced to an amine. For instance, 2-amino-2-(2-fluoro-5-nitrophenyl)acetic acid is synthesized via catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl). This reaction is critical for generating bioactive intermediates, as amines often serve as pharmacophores in drug design.

Reduction Method Reagents/Conditions Product
Catalytic hydrogenationH₂, Pd/C, ethanol, room temperature2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid
Chemical reductionSnCl₂, HCl, refluxCorresponding amine derivative

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis. Esterification with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) yields methyl esters, which are useful for improving lipophilicity in prodrug design. Conversely, hydrolysis under alkaline conditions regenerates the acid.

Reaction Conditions Product
EsterificationMethanol, H₂SO₄, refluxMethyl 2-(2-fluoro-5-nitrophenoxy)acetate
HydrolysisNaOH (aq.), heatRegenerated carboxylic acid

Condensation Reactions

The acetic acid moiety participates in condensation reactions with amines to form amides. For example, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide are synthesized via coupling with aniline derivatives using carbodiimide coupling agents (e.g., DCC) .

Amine Coupling Agent Product Biological Activity
AnilineDCC, DMAP2-(2-Fluoro-5-nitrophenoxy)-N-phenylacetamideAntitubercular (MIC: 4–64 μg/mL)

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophilic substitution to meta/para positions relative to existing substituents. For example, nitration or halogenation could occur under strong acidic conditions, though the nitro group limits further reactivity .

Cyclization Reactions

Under Lewis acid catalysis (e.g., BF₃·Et₂O), the compound may undergo cyclization to form heterocycles. A study demonstrated that similar fluoronitroarylacetic acids react with aldehydes to yield oxazolines, which are valuable in medicinal chemistry .

Reactant Catalyst Product Yield
BenzaldehydeBF₃·Et₂O5-Fluoro-2-phenyl-4,5-dihydrooxazole93%

Comparative Reactivity

The table below compares the reactivity of 2-(2-fluoro-5-nitrophenoxy)acetic acid with structurally similar compounds:

Compound Key Functional Groups Reactivity Profile
2-(5-Fluoro-2-nitrophenyl)acetic acid Carboxylic acid, nitro, fluoroReduced electrophilic substitution due to nitro group; esterification favored
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Amide, nitro, fluoroBioactive via hydrogen bonding with enzyme targets
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acidAmine, carboxylic acid, nitroEnhanced solubility and metabolic stability

Stability and Degradation

The nitro group renders the compound sensitive to UV light and strong bases, leading to potential degradation. Storage under inert conditions (e.g., nitrogen atmosphere) is recommended .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(2-fluoro-5-nitrophenoxy)acetic acid. For example, derivatives have been tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated promising cytotoxicity, with IC50 values ranging from 5.42 to 30.25 μM, suggesting that modifications in the molecular structure can enhance activity against specific cancer types .

Anti-inflammatory Properties

Compounds bearing nitro and fluoro groups are often investigated for their anti-inflammatory properties. Preliminary assessments indicate that similar derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

Material Science Applications

In material science, this compound can serve as a precursor for synthesizing polymers and other materials with desirable properties. Its unique functional groups allow for modifications that can enhance material performance in various applications, including coatings and adhesives .

Case Study 1: Synthesis and Anticancer Testing

A study synthesized several derivatives of this compound and evaluated their anticancer activities. The compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines. The results demonstrated that certain substitutions significantly improved the efficacy against MCF-7 cells compared to standard reference drugs like sorafenib .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of a related compound featuring the same functional groups. The study utilized in vitro models to assess cytokine production and inflammatory markers, revealing that the compound effectively reduced inflammation in cellular assays .

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-nitrophenoxy)acetic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

Substituent Position Effects

  • Fluoro and Nitro Groups: In this compound, the ortho-fluoro and meta-nitro groups create steric hindrance and strong electron-withdrawing effects, increasing the acidity of the acetic acid group (pKa ~2–3 estimated). Comparatively, 2-(5-Fluoro-2-nitrophenyl)acetic acid (CAS 195609-18-8) swaps substituent positions, leading to slightly lower acidity due to reduced resonance stabilization . 2-(2-Fluoro-4-nitrophenyl)acetic acid (CAS 315228-19-4) places the nitro group at C4, altering solubility in polar solvents (e.g., DMSO) compared to the target compound .

Functional Group Variations

  • Phenoxy vs. Phenyl Linkage: The phenoxy group in the target compound introduces an ether oxygen, enabling hydrogen bonding with biological targets (e.g., enzymes), unlike phenyl-linked analogs like 2-(5-Fluoro-2-nitrophenyl)acetic acid . 2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid (CAS 90429-09-7) adds a formyl group, which may facilitate nucleophilic reactions (e.g., Schiff base formation) in drug synthesis .
  • Ketone Derivatives: 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7) lacks the acetic acid moiety, limiting its use in carboxylate-mediated interactions but serving as a precursor for heterocyclic synthesis .

Key Research Findings

  • Synthetic Applications: Fluorinated nitroaromatic acetic acids are intermediates in protease inhibitor synthesis. For example, 2-(5-Fluoro-2-nitrophenyl)acetic acid is used in peptidomimetic scaffolds due to its balanced lipophilicity . The phenoxy linkage in the target compound enhances stability under acidic conditions compared to ester-linked analogs (e.g., methyl 2-fluoro-2-(2-nitrophenyl)acetate from ) .
  • Biological Activity :

    • Nitro groups in these compounds confer antimicrobial properties. 2-(2,6-Dichloro-4-nitrophenyl)acetic acid exhibits higher activity against E. coli than fluorine-substituted analogs, likely due to increased electrophilicity .

Biological Activity

2-(2-Fluoro-5-nitrophenoxy)acetic acid is an organic compound characterized by the presence of both a fluoro and a nitro group attached to a phenoxyacetic acid structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-fluoro-5-nitrophenol and chloroacetic acid under basic conditions. The reaction can be summarized as follows:

2 Fluoro 5 nitrophenol+Chloroacetic acid2 2 Fluoro 5 nitrophenoxy acetic acid\text{2 Fluoro 5 nitrophenol}+\text{Chloroacetic acid}\rightarrow \text{2 2 Fluoro 5 nitrophenoxy acetic acid}

This compound has the molecular formula C8H6FNO5C_8H_6FNO_5 and a molecular weight of 201.14 g/mol. Its structure is notable for the presence of electron-withdrawing groups (fluoro and nitro), which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that derivatives of phenoxyacetic acids exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents. In one study, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis , with some compounds showing MIC values as low as 4 μg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Compounds with similar nitrophenoxy structures have demonstrated cytotoxic effects on various cancer cell lines. The MTT assay results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting that modifications at the phenoxy position can enhance anticancer activity .

CompoundCell Line TestedIC50 (µM)
3mMCF-715
3bHeLa32
3iA54925

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

  • Inhibition of Enzymatic Activity : The presence of fluorine enhances lipophilicity, allowing better penetration into cells and interaction with intracellular targets, such as enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
  • Alteration of Cell Signaling : The interaction with specific receptors or enzymes may disrupt normal signaling pathways, contributing to its anticancer properties .

Case Studies

Several studies have focused on the biological evaluation of phenoxyacetic acid derivatives:

  • Antitubercular Activity : A series of synthesized compounds based on the phenoxyacetamide scaffold showed promising antitubercular activity against both drug-sensitive and resistant strains of M. tuberculosis. The lead compound demonstrated effective inhibition at low concentrations while maintaining a favorable safety profile .
  • Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed that modifications to the nitro group significantly impacted cytotoxicity levels. For example, compounds with additional halogen substitutions displayed enhanced activity against breast cancer cells compared to their non-halogenated counterparts .

Q & A

Q. How do substituent positions (fluoro, nitro) influence spectroscopic and catalytic properties?

  • Methodological Answer :
  • Nitro Group Position : Para-nitro derivatives show stronger UV absorbance (λmax 320 nm vs. 290 nm for ortho) .
  • Fluorine Position : Ortho-fluorine reduces melting point by 15–20°C compared to meta analogs .

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